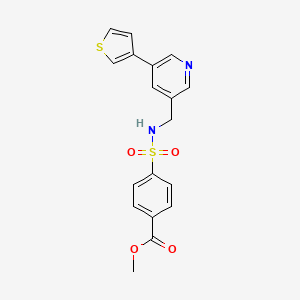
methyl 4-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 4-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of these rings suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiophene and pyridine rings. These rings might confer aromaticity to the compound, which could affect its reactivity, stability, and solubility .Scientific Research Applications
Transparent Aromatic Polyimides
Research on transparent polyimides synthesized from thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine, has shown promising applications in creating materials with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for optical and electronic device applications (Tapaswi et al., 2015).
Supramolecular Liquid Crystals
Studies on supramolecular liquid crystals, derived from interactions between non-mesomorphic compounds, have explored the effect of lateral substitution on the stability of liquid crystal phases. This research has implications for developing advanced materials with controlled mesophase behavior, relevant for display technologies and sensors (Naoum et al., 2010).
Synthesis of Sulfur-Containing Compounds
Research into the synthesis of sulfur-containing compounds, such as 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, highlights the methodologies for creating key intermediates with potential applications in pharmaceuticals and materials science. Such studies demonstrate the versatility of sulfur-containing compounds in chemical synthesis (Xiu-lan, 2009).
Photophysical Properties of Derivatives
The investigation of photophysical properties of S, N, and Se-modified derivatives provides insights into how substituent moieties affect the photophysical behavior of compounds. This knowledge is crucial for the design of materials for optoelectronic applications, including light-emitting diodes and photovoltaic cells (Yoon et al., 2019).
Metal Complexes with Pyridinyl-Based Ligands
The synthesis and characterization of metal complexes incorporating acetylide-functionalized pyridinyl-based ligands indicate their potential in photovoltaic studies. These complexes have shown moderate power conversion efficiency in dye-sensitized solar cells, suggesting their application in renewable energy technologies (Jayapal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-10-13-8-16(11-19-9-13)15-6-7-25-12-15/h2-9,11-12,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJRMBNGACQOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)
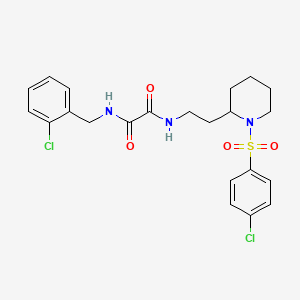
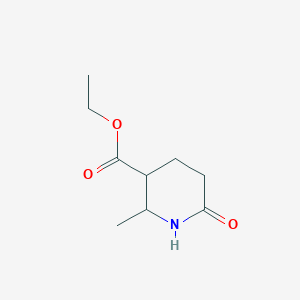

methanone](/img/structure/B2614755.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)

![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)

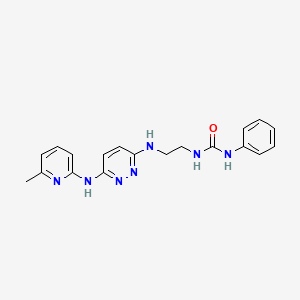
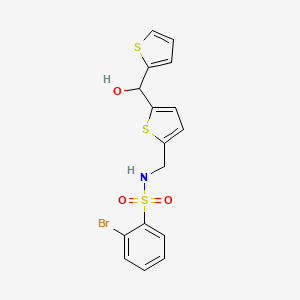
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)
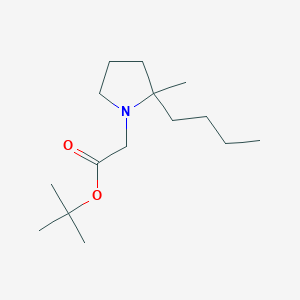
![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)
